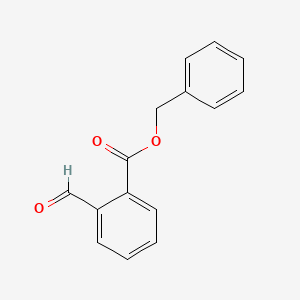

Benzyl 2-formylbenzoate

Description

Benzyl 2-formylbenzoate (C₁₅H₁₂O₃) is an aromatic ester featuring a benzyl ester group and a formyl substituent at the ortho position of the benzene ring. It is synthesized via the esterification of 2-formylbenzoic acid with benzyl bromide in the presence of potassium carbonate, achieving excellent yields (>99%) . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of phthalides and isoindolinones, which are pharmacologically relevant heterocycles . Its structure enables reactivity in reductive aminations and nucleophilic additions, making it indispensable in medicinal chemistry and drug development .

Properties

IUPAC Name |

benzyl 2-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-10-13-8-4-5-9-14(13)15(17)18-11-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWWFQYTNGODQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289049 | |

| Record name | benzyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113674-51-4 | |

| Record name | benzyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formylbenzoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed to facilitate the esterification reaction. The use of automated reactors and advanced purification techniques ensures high purity and scalability of the product.

Chemical Reactions Analysis

Decarboxylation and Structural Rearrangements

Collisional decarboxylation of benzyl 2-formylbenzoate in the gas phase generates reactive intermediates. When subjected to collision-induced dissociation (CID), the carboxylate anion loses CO₂, forming a phenide carbanion. This intermediate undergoes structural rearrangements:

-

Isomeric Phenide Formation : Two isomeric forms of the phenide carbanion are observed, differing in the orientation of the formyl group. These isomers exhibit distinct vibrational spectra due to H₂ tagging, with a large (~110 cm⁻¹) redshift in the H₂ stretch for the exposed carbanion center .

-

Ring-Closing Reaction : In contrast to simpler benzoates, the phenide intermediate in this compound undergoes efficient nucleophilic attack on the benzyl group, forming a tricyclic fluorenone-like structure. This ring closure is driven by steric strain and electronic factors, with a calculated barrier of 11.2 kcal/mol .

Table 1: Spectroscopic Features of Decarboxylation Products

| Property | Phenide Intermediate | Ring-Closed Product |

|---|---|---|

| H₂ Stretch Redshift | ~110 cm⁻¹ | ~20 cm⁻¹ |

| sp³ CH Stretch | Absent | 2800–2900 cm⁻¹ |

| CO Stretch | 1650–1750 cm⁻¹ | 1550–1650 cm⁻¹ |

Oxidative Cleavage of Benzyl Ethers

The benzyl ether moiety in this compound is susceptible to oxidative cleavage:

-

Ozonolysis : Generates benzoic acid and benzaldehyde derivatives under mild conditions .

-

Radical-Mediated Deprotection : Nitroxyl radicals catalyze cleavage in the presence of phenyl iodonium bis(trifluoroacetate), yielding aldehydes or carboxylic acids without affecting hydrogenation-sensitive groups .

Table 3: Oxidative Cleavage Products

| Oxidizing Agent | Primary Product |

|---|---|

| Ozone | Benzoic acid, benzaldehyde |

| 4-Acetamido-TEMPO | Aldehydes, carboxylic acids |

| Nitroxyl radical/PIFA | Aldehydes, ketones |

Scientific Research Applications

Benzyl 2-formylbenzoate has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for investigating metabolic pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of benzyl 2-formylbenzoate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins, leading to the formation of covalent adducts. This reactivity is exploited in drug design to develop compounds that can selectively modify target proteins and enzymes.

Comparison with Similar Compounds

Benzyl Benzoate (C₁₄H₁₂O₂)

- Structural Difference : Lacks the formyl group at the ortho position.

- Applications: Primarily used as a topical scabicide (25% formulation), demonstrating an 87% cure rate in clinical trials .

- Reactivity : The absence of the formyl group limits its utility in further chemical transformations.

Methyl 2-Formylbenzoate (C₉H₈O₃)

- Structural Difference : Contains a methyl ester instead of a benzyl ester.

- Physical Properties :

- Applications : Functions as a chemical intermediate but is less lipophilic than benzyl 2-formylbenzoate due to the smaller ester group. Its lower molecular weight and volatility make it suitable for specific synthetic conditions.

5-Formyl-2-(Benzyloxy)benzoate

- Structural Difference : Features an additional benzyloxy substituent at the para position.

- Applications : Used in biochemical research as a highly purified building block for complex molecule synthesis . The benzyloxy group enhances steric hindrance, altering reactivity compared to this compound.

Comparative Data Table

*CAS number inferred from structural analogs in .

Key Research Findings

Synthetic Utility: this compound is pivotal in synthesizing isoindolinones via reductive amination with sodium triacetoxyborohydride, highlighting its superiority over non-formylated esters in accessing bioactive molecules .

Therapeutic vs.

Reactivity Differences : The formyl group in this compound enables nucleophilic additions, whereas benzyl benzoate’s lack of this group restricts its reactivity to ester hydrolysis or transesterification .

Biological Activity

Benzyl 2-formylbenzoate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will delve into its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an aldehyde and an ester functional group, contributing to its chemical reactivity. The molecular formula is , with a molecular weight of approximately 178.18 g/mol. The structure can be represented as follows:

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be effective in treating infections caused by these pathogens.

2. Anti-inflammatory Effects

Studies have also indicated that this compound possesses anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.

Case Study: Inhibition of Cytokine Production

A study conducted on human monocytes treated with this compound showed a reduction in TNF-α levels by approximately 50% at a concentration of 20 µg/mL over a period of 24 hours. This suggests potential applications in inflammatory diseases.

3. Anticancer Potential

Emerging research highlights the anticancer potential of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its ability to modulate enzyme activity and influence signaling pathways plays a crucial role in its antimicrobial, anti-inflammatory, and anticancer properties.

Q & A

Q. What are the standard synthetic routes for Benzyl 2-formylbenzoate, and how are yields optimized?

this compound is synthesized via esterification of 2-formylbenzoic acid with benzyl bromide under mild alkaline conditions. Potassium carbonate (K₂CO₃) is typically used as a base, achieving yields >99% due to selective protection of the aldehyde group . For advanced optimization, reaction parameters such as solvent polarity, temperature (20–25°C), and stoichiometric ratios (e.g., 1.2 equivalents of benzyl bromide) are systematically adjusted. Monitoring via TLC (Rf = 0.5 in hexane/ethyl acetate 3:1) ensures reaction completion .

Q. What analytical methods are recommended for characterizing this compound?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10.2 ppm) and ester carbonyl (δ ~168 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂O₃: 241.0865) .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2720 cm⁻¹ (aldehyde C-H stretch) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Impervious gloves (nitrile), chemical goggles, and lab coats are mandatory to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- First Aid: For skin exposure, wash with soap/water; for eye contact, rinse ≥15 minutes with water .

Advanced Research Questions

Q. How does this compound participate in reductive amination reactions, and what mechanistic insights exist?

In reductive amination, the aldehyde group of this compound reacts with primary/secondary amines (e.g., pyrrolidin-3-ol derivatives) to form imine intermediates. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces these intermediates to stable tertiary amines. The bulky borohydride reagents minimize aldehyde over-reduction, achieving >80% yields . Solvent choice (e.g., 1,2-dichloroethane) and acidic conditions (acetic acid) are critical for imine stabilization .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or HRMS data may arise from impurities or tautomerism. Strategies include:

- Purification: Flash chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts .

- Control Experiments: Repeat synthesis under anhydrous conditions to exclude hydration of the aldehyde group.

- Supplementary Techniques: X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves ambiguous assignments .

Q. What role does this compound play in multi-step syntheses of bioactive compounds?

The compound serves as a versatile intermediate in tuberculosis drug research. For example, it is coupled with pyrrolidine derivatives to create anthranilate phosphoribosyltransferase inhibitors. Key steps include:

Q. How do reaction conditions influence the stability of this compound?

- Temperature: Prolonged heating (>50°C) risks aldehyde oxidation to carboxylic acid.

- Light: Store in amber vials to prevent UV-induced degradation.

- pH: Avoid strong acids/bases to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.